3-Ethyl-1-benzothiophene-2-carboxylic acid

Catalog No.
S3029753
CAS No.
27508-24-3
M.F
C11H10O2S
M. Wt
206.26
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-1-benzothiophene-2-carboxylic acid

CAS Number

27508-24-3

Product Name

3-Ethyl-1-benzothiophene-2-carboxylic acid

IUPAC Name

3-ethyl-1-benzothiophene-2-carboxylic acid

Molecular Formula

C11H10O2S

Molecular Weight

206.26

InChI

InChI=1S/C11H10O2S/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13)

InChI Key

AZVOTTRTPMDKHP-UHFFFAOYSA-N

SMILES

CCC1=C(SC2=CC=CC=C21)C(=O)O

Solubility

not available

Synthesis of Benzothiophene-3-carboxylic Acid Derivatives

Field: Chemistry - Organic Synthesis

Application: The synthesis of 1-benzothiophene-3-carboxylic acid derivatives is a valuable molecular scaffold for medicinal chemistry . This is evidenced by the significant number of candidate compounds selected over time for preclinical and clinical studies .

Method: The synthesis involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . Heterocyclization reactions such as tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .

Results: The outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .

Thiophene Derivatives in Medicinal Chemistry

Field: Medicinal Chemistry

Application: Thiophene-based analogs, including benzothiophene derivatives, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Method: The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Results: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Natural Source and Bioactivity of Benzofuran Derivatives

Field: Pharmacology - Natural Products

Application: Benzofuran compounds, including benzothiophene derivatives, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .

Method: The synthesis of benzofuran derivatives often involves complex free radical cyclization cascades .

Results: The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Thiophene Derivatives in Industrial Chemistry

Field: Industrial Chemistry - Material Science

Application: Thiophene derivatives, including benzothiophene derivatives, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Results: Thiophene-mediated molecules exhibit many properties and applications in the field of material science .

BT2 in Biochemistry

Field: Biochemistry - Enzyme Regulation

Application: BT2, a benzothiophene derivative, is known to increase cellular BCKDC activity in cultures and induce BDK degradation in mice & rats in vivo .

Method: BT2 is applied to cell cultures or administered to mice and rats .

Results: BT2 effectively upregulates tissue BCKDC activity and downregulates plasma branched-chain amino acid (BCAA) level .

One-Step Synthesis of Benzothiophenes

Application: Benzothiophenes, including “3-Ethyl-1-benzothiophene-2-carboxylic acid”, can be synthesized from aryne precursors and alkynyl sulfides .

Method: The synthesis involves a nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Results: This method allows for the synthesis of benzothiophene bearing four different aryl groups .

EBTC is an organic molecule containing a benzothiophene core, a fused aromatic ring system with one sulfur atom. An ethyl group (C2H5) and a carboxylic acid group (COOH) are attached to the core structure [].

There's limited information on the origin of EBTC. It likely appears as an intermediate or byproduct in the synthesis of other benzothiophene derivatives, which are of interest in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

EBTC possesses a rigid, planar structure due to the presence of aromatic rings. The delocalized electrons within these rings influence the reactivity of the molecule []. The electron-withdrawing carboxylic acid group can further affect the electronic properties of the molecule.


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters [].
  • Decarboxylation: Under strong heating conditions, the carboxylic acid group may release CO2, leading to a ketone derivative [].

XLogP3

3.6

Dates

Modify: 2024-04-14

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